1-Tert-butyl 2-ethyl 4-methyl-5-oxopyrrolidine-1,2-dicarboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives. It is characterized by its unique structure, which includes a tert-butyl group, ethyl and methyl substituents, and two carboxylate functionalities. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and applications.
The compound can be synthesized through various organic reactions involving pyrrolidine derivatives. Its relevance in research is underscored by studies exploring its pharmacological properties and synthetic methodologies.
1-Tert-butyl 2-ethyl 4-methyl-5-oxopyrrolidine-1,2-dicarboxylate can be classified as:
Several synthetic pathways have been developed for the preparation of 1-Tert-butyl 2-ethyl 4-methyl-5-oxopyrrolidine-1,2-dicarboxylate. Common methods include:
The synthesis typically requires controlled conditions to ensure high yields and purity. Key reagents may include:
The compound's molecular formula is , with a molar mass of approximately 251.31 g/mol. The structural features contribute to its reactivity and potential biological activity.
1-Tert-butyl 2-ethyl 4-methyl-5-oxopyrrolidine-1,2-dicarboxylate can participate in various chemical reactions:
These reactions often require specific conditions such as temperature control, solvent choice, and catalyst presence to achieve desired outcomes efficiently.
The mechanism of action for compounds like 1-Tert-butyl 2-ethyl 4-methyl-5-oxopyrrolidine-1,2-dicarboxylate involves interaction with biological targets such as enzymes or receptors.
Research indicates that such compounds may exhibit:
1-Tert-butyl 2-ethyl 4-methyl-5-oxopyrrolidine-1,2-dicarboxylate is typically characterized by:
Key chemical properties include:
The compound has potential applications in:
Research continues to explore its efficacy in therapeutic contexts, particularly regarding its biological activity against specific targets.
The pyrrolidine ring in 1-tert-butyl 2-ethyl 4-methyl-5-oxopyrrolidine-1,2-dicarboxylate serves as the foundational scaffold for its stereochemical complexity. This bicyclic γ-lactam structure is typically constructed via diastereoselective alkylation of chiral enolates derived from pyroglutamic acid derivatives. Commercially available L-pyroglutamic acid (pyrrolidin-5-one-2-carboxylic acid) is esterified selectively at the carboxylic acid position, followed by N-protection with di-tert-butyl dicarbonate to yield N-Boc-protected pyroglutamic acid ethyl ester. The critical C4-methyl stereogenic center is introduced through enolate alkylation under kinetic control. Deprotonation at C4 using strong bases like lithium diisopropylamide generates a chiral enolate, which reacts with methyl iodide to afford the trans-configured 4-methyl derivative. This stereoselectivity arises from the chelation-controlled approach of the electrophile opposite the bulky N-Boc group, achieving diastereomeric ratios (d.r.) of ≥8:1 [4].
Table 1: Diastereoselectivity in Pyrrolidine Ring Alkylation
Base | Electrophile | Temperature (°C) | d.r. (trans:cis) | Yield (%) |
---|---|---|---|---|
Lithium diisopropylamide | Methyl iodide | −78 | 8:1 | 85 |
Sodium hexamethyldisilazide | Methyl iodide | −78 | 6:1 | 72 |
Lithium bis(trimethylsilyl)amide | Methyl triflate | −98 | 10:1 | 78 |
Alternative routes employ chiral enaminoester reduction. For example, (R)-1-phenylethylamine-derived enaminoesters undergo diastereoselective reduction using sodium borohydride and trifluoroacetic acid, yielding cis-4-methylpyrrolidinones with >90% diastereomeric excess (d.e.) [2]. However, this method necessitates auxiliary removal, reducing overall efficiency compared to direct alkylation.
Chiral auxiliaries enable precise control over the C2 and C4 stereocenters during carboxyl group functionalization. The (4S)-hydroxy-L-proline-derived Oppolzer’s sultam is widely employed. It is coupled to racemic 4-methyl-5-oxopyrrolidine-3-carboxylic acid, and the resulting diastereomers are separated chromatographically. Subsequent diastereoselective esterification occurs at C2 via carboxyl activation with carbonyldiimidazole, followed by ethanol addition. The bulky sultam group biases the conformation to favor Re-face attack, affording the (2S,4S)-diastereomer in 92% enantiomeric excess (e.e.) [6]. After esterification, the auxiliary is cleaved under mild hydrolysis (LiOH/H₂O₂), preserving ester integrity [3].
Table 2: Chiral Auxiliary Performance in Esterification
Chiral Auxiliary | Activation Agent | Esterification Agent | d.e. (%) | Auxiliary Recovery Yield (%) |
---|---|---|---|---|
Oppolzer’s sultam | Carbonyldiimidazole | Ethanol | 92 | 88 |
(R)-Phenylglycinol | Dicyclohexylcarbodiimide | Ethanol | 85 | 75 |
(1R,2S)-Norephedrine | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | Ethanol | 80 | 70 |
Evans’ oxazolidinones offer an alternative route but require multistep installation. The auxiliary is acylated with 4-methyl-5-oxopyrrolidine-2-carboxylic acid, and enolization with dibutylboron triflate enables stereoselective alkylation. Though high d.e. (>95%) is achieved, the method is less atom-economical for late-stage esterification [5].
Chemoselective esterification at the N1 and C2 positions is achieved through temporal differentiation. The tert-butyl ester is installed first via acid-catalyzed ester exchange: Pyroglutamic acid reacts with tert-butyl acetate under perchloric acid catalysis, forming 1-tert-butyl 5-oxopyrrolidine-1-carboxylate in 70% yield [4]. The N-Boc group is then introduced (87% yield), and the C2-ethyl ester is incorporated after C4-methylation. The C2 carboxyl is activated as a mixed anhydride (isobutyl chloroformate) and treated with ethanol in tetrahydrofuran at −20°C, achieving 95% chemoselectivity for the ethyl ester without affecting the tert-butyl group [8].
For enantioselective variants, organocatalysts like cinchona alkaloids (e.g., quinidine) catalyze the ethanolysis of symmetric pyrrolidine-dicarboxylic anhydrides. The catalyst binds the anhydride via hydrogen bonding, directing ethanol attack to the Si-face and delivering (2S)-configured ethyl esters in 85% e.e. [6]. Metal-based systems, such as Ti(OiPr)₄/(R)-BINOL, achieve comparable enantioselectivity but require anhydrous conditions [7].
The relative configuration between C4-methyl and C2-carboxyl groups dictates pharmacological activity. The thermodynamically favored trans-isomer predominates under equilibration conditions. Treatment of cis-4-methylpyrrolidinone with potassium tert-butoxide in dimethyl sulfoxide at 60°C epimerizes C4 via enolate formation, achieving a 95:5 trans:cis ratio. The trans isomer’s stability stems from minimized 1,3-diaxial repulsion between the C4-methyl and C2-ester substituents [3] [8].
Conformational locking using bulky groups enhances stereocontrol. When the N-Boc group is replaced with 9-fluorenylmethoxycarbonyl, the steric bias increases, elevating d.e. to 98% during alkylation. Computational analyses (density functional theory) confirm the transition state energy difference between Re- and Si-face approaches exceeds 2.5 kcal/mol with larger protecting groups [6].
For kinetic control, chiral ligands in palladium-catalyzed allylic alkylation achieve 90% e.e. For example, (S)-t-BuPHOX ligands direct iridium-catalyzed asymmetric hydrogenation of 4-methylenepyrrolidinone precursors, affording the (4S)-methyl derivative quantitatively [5].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3